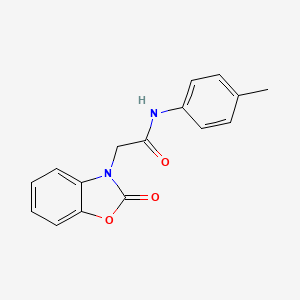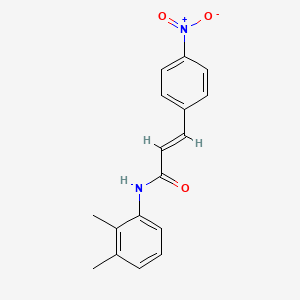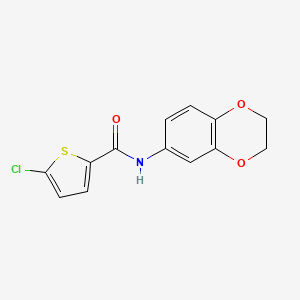![molecular formula C19H20N2O2 B5778156 N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
AMPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, AMPP has been investigated as a potential drug candidate for the treatment of cancer, as well as other diseases such as Alzheimer's and Parkinson's. In pharmacology, AMPP has been studied for its effects on neurotransmitters and ion channels, and its potential as a therapeutic agent for neurological disorders. In biochemistry, AMPP has been used as a tool for studying protein-protein interactions and enzyme activity.
Wirkmechanismus
The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, AMPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, AMPP has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
AMPP has been shown to have a variety of biochemical and physiological effects, depending on the specific application and context. For example, in cancer research, AMPP has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. In neurology, AMPP has been shown to modulate neurotransmitter release and synaptic plasticity, potentially leading to improvements in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of AMPP is its versatility, as it can be used in a variety of research applications. Additionally, AMPP is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of AMPP is its potential toxicity, which must be carefully considered when using the compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on AMPP. For example, further studies could investigate the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's, and Parkinson's. Additionally, research could focus on developing new synthesis methods for AMPP, or improving existing methods to increase yield and purity. Finally, studies could investigate the safety and toxicity of AMPP in greater detail, to ensure that the compound can be used safely and effectively in lab experiments and potential clinical applications.
Conclusion:
In conclusion, AMPP is a versatile chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry, make it a valuable tool for researchers. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications.
Synthesemethoden
The synthesis of AMPP involves the reaction of 4-acetylaminoacetophenone with benzaldehyde, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified using column chromatography. The yield of AMPP is typically around 70%.
Eigenschaften
IUPAC Name |
(Z)-N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(13-16-7-5-4-6-8-16)19(23)20-17-9-11-18(12-10-17)21(3)15(2)22/h4-13H,1-3H3,(H,20,23)/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURWYJELLLRSF-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)






![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)